molecular formula C12H12FeO-6 B14133349 1-Cyclopenta-2,4-dien-1-ylethanone;cyclopentane;iron

1-Cyclopenta-2,4-dien-1-ylethanone;cyclopentane;iron

Cat. No.: B14133349
M. Wt: 228.07 g/mol
InChI Key: FVKABAMYNRWAHZ-UHFFFAOYSA-N
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Description

1-Cyclopenta-2,4-dien-1-ylethanone;cyclopentane;iron, also known as ferrocene, is an organometallic compound consisting of two cyclopentadienyl anions bound on opposite sides of a central iron atom. This compound is notable for its “sandwich” structure, where the iron atom is sandwiched between two cyclopentadienyl rings. Ferrocene is a member of the metallocene family and has been extensively studied due to its stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrocene can be synthesized through several methods. One common method involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

2C5H6+FeCl2+2NaOHFe(C5H5)2+2NaCl+2H2O2 \text{C}_5\text{H}_6 + \text{FeCl}_2 + 2 \text{NaOH} \rightarrow \text{Fe}(\text{C}_5\text{H}_5)_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} 2C5​H6​+FeCl2​+2NaOH→Fe(C5​H5​)2​+2NaCl+2H2​O

This reaction typically occurs under reflux conditions and yields ferrocene as a bright orange crystalline solid .

Industrial Production Methods

Industrial production of ferrocene often involves the same basic principles as laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and more efficient separation techniques .

Chemical Reactions Analysis

Types of Reactions

Ferrocene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ferrocene has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to undergo redox reactions.

    Medicine: Explored for its anticancer properties and as a component in certain pharmaceuticals.

    Industry: Used as an antiknock agent in fuels and as a stabilizer in lubricants.

Mechanism of Action

The mechanism by which ferrocene exerts its effects is largely dependent on its ability to undergo redox reactions. The iron center can alternate between +2 and +3 oxidation states, allowing ferrocene to participate in electron transfer processes. This redox activity is crucial for its role as a catalyst and in biological systems where electron transfer is essential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ferrocene is unique among metallocenes due to its exceptional stability and ease of synthesis. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C12H12FeO-6

Molecular Weight

228.07 g/mol

IUPAC Name

1-cyclopenta-2,4-dien-1-ylethanone;cyclopentane;iron

InChI

InChI=1S/C7H7O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q-1;-5;

InChI Key

FVKABAMYNRWAHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

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